6,7-Diaminoquinoxalin-2-ol
Description
6,7-Diaminoquinoxalin-2-ol is a quinoxaline derivative characterized by amino (-NH₂) substituents at the 6- and 7-positions and a hydroxyl (-OH) group at the 2-position. Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of benzene fused to a pyrazine ring. The amino and hydroxyl groups in 6,7-diaminoquinoxalin-2-ol confer distinct electronic and solubility properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
6,7-diamino-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,9-10H2,(H,12,13) |
InChI Key |
IKJHOHAXYWYDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminoquinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-nitroaniline derivatives, which undergo reduction and subsequent cyclization to form the quinoxaline ring. The reaction conditions often involve the use of reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of 6,7-Diaminoquinoxalin-2-ol may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as nitration, reduction, and cyclization, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6,7-Diaminoquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring .
Scientific Research Applications
6,7-Diaminoquinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 6,7-Diaminoquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinoxaline Derivatives
Key Compounds for Comparison:
- 6,7-Difluoroquinoxalin-2-ol (CAS: 186550-33-4)
- 6,7-Dimethoxyquinoxalin-2-ol (CAS: 5739-98-0)
Substituent Effects:
Fluoro Groups (6,7-Difluoro): Electron-withdrawing fluorine atoms increase electrophilicity and metabolic stability, often used in drug design to modulate bioavailability . Methoxy Groups (6,7-Dimethoxy): Electron-donating methoxy groups improve lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Solubility: 6,7-Dimethoxyquinoxalin-2-ol: Requires specific solvent preparation (e.g., DMSO) and heating/ultrasonication for dissolution due to moderate lipophilicity . 6,7-Diaminoquinoxalin-2-ol: Predicted to exhibit higher aqueous solubility than methoxy or fluoro analogs due to polar amino groups, though experimental confirmation is needed.
Stability and Storage: 6,7-Dimethoxyquinoxalin-2-ol: Stable at -80°C for 6 months or -20°C for 1 month in solution . 6,7-Difluoroquinoxalin-2-ol: No stability data provided, but fluorinated compounds generally exhibit superior chemical stability .
Data Table: Comparative Properties of Quinoxaline Derivatives
Biological Activity
6,7-Diaminoquinoxalin-2-ol is a heterocyclic compound with significant potential in biological applications. Its unique structure, featuring both amino and hydroxyl groups, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C₈H₈N₄O
- Molecular Weight : 176.18 g/mol
- IUPAC Name : 6,7-diamino-1H-quinoxalin-2-one
- Canonical SMILES : C1=C(C(=CC2=C1NC(=O)C=N2)N)N
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | 6,7-diamino-1H-quinoxalin-2-one |
| InChI Key | IKJHOHAXYWYDPK-UHFFFAOYSA-N |
The biological activity of 6,7-Diaminoquinoxalin-2-ol is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound can inhibit certain enzymes involved in critical biochemical pathways, such as DNA replication and protein synthesis. This inhibition is particularly relevant in the context of antimicrobial and anticancer activities, where disrupting these pathways can lead to cell death or growth inhibition.
Antimicrobial Activity
Studies have demonstrated that 6,7-Diaminoquinoxalin-2-ol exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : The compound showed effective inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Inhibition was observed at similar concentrations, indicating broad-spectrum activity.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 6,7-Diaminoquinoxalin-2-ol against clinical isolates of multidrug-resistant bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
Research has also highlighted the potential of 6,7-Diaminoquinoxalin-2-ol as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
The mechanism involves:
- Inhibition of Topoisomerase II : Leading to DNA damage and subsequent apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Resulting in oxidative stress that triggers cell death.
Case Study: Cancer Cell Line Testing
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with 6,7-Diaminoquinoxalin-2-ol resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
